5-(2-Chloroethoxy)quinoline
Description
Significance of the Quinoline (B57606) Moiety in Heterocyclic Compound Design
Quinoline, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the design of complex organic molecules. Current time information in Bangalore, IN.nih.gov This structural motif is not merely a synthetic curiosity; it is prevalent in a wide array of natural products, most notably alkaloids, and forms the core of numerous pharmacologically active compounds. mdpi.com Its rigid, planar structure and the presence of a nitrogen atom provide unique electronic properties and opportunities for molecular interactions, making it a "privileged scaffold" in medicinal chemistry. nih.gov The quinoline nucleus can be readily modified through various chemical reactions, allowing for the fine-tuning of its biological and physical properties. mdpi.com This versatility has cemented its importance in the development of new drugs and functional materials. nih.gov
Overview of Functionalized Quinoline Derivatives in Academic Disciplines
The functionalization of the quinoline ring system is a key strategy for expanding its utility across diverse scientific fields. Current time information in Bangalore, IN. By introducing different substituents at various positions, researchers can modulate the molecule's steric, electronic, and hydrophobic characteristics. This has led to the discovery of quinoline derivatives with a vast spectrum of biological activities. In medicinal chemistry, these derivatives are investigated as anticancer, antibacterial, antimalarial, anti-inflammatory, and antiviral agents. researchgate.netorganic-chemistry.org For instance, certain quinoline-based compounds have been explored as potent antibacterial agents against multidrug-resistant Gram-positive bacteria, while others show promise as inhibitors of enzymes involved in DNA replication and repair. nih.gov The ability to combine the quinoline scaffold with other pharmacologically active moieties into hybrid molecules further broadens its therapeutic potential.
Positional Relevance of the Ether Linkage in Quinoline Chemistry
The introduction of an ether linkage to the quinoline core is a significant synthetic modification that can influence the compound's properties and reactivity. The position of this linkage is crucial. An ether group can alter the molecule's solubility, lipophilicity, and ability to form hydrogen bonds, which are critical factors for biological activity and drug-likeness. Furthermore, an ether linkage can act as a flexible spacer or a handle for introducing further chemical diversity. For example, alkoxy groups can be modified to create more complex structures, as seen in the synthesis of quinoline-based macrocycles or other hybrid molecules. In some cases, the ether linkage itself is essential for the molecule's mechanism of action, potentially influencing how it binds to a biological target.
Specific Research Focus on 5-(2-Chloroethoxy)quinoline within the Field of Quinoline Ethers
Within the diverse family of quinoline ethers, this compound emerges as a compound primarily valued as a synthetic intermediate. Its structure is strategically designed for utility in further chemical synthesis. The ether linkage at the 5-position modifies the electronic landscape of the quinoline core, while the terminal chloro group on the ethoxy chain provides a reactive site for nucleophilic substitution reactions.
The synthesis of this compound has been documented as part of broader research efforts aimed at creating libraries of functionalized heteroaromatic compounds. One reported synthesis involves the reaction of 5-chloroquinoline (B16772) with ethylene (B1197577) glycol in the presence of a suitable catalyst system. This palladium-catalyzed chloroethoxylation demonstrates a method for converting aromatic chlorides into their corresponding 2-chloroethoxy derivatives.
Detailed research findings from a specific synthesis are presented below:
| Parameter | Value |
| Starting Material | 5-Chloroquinoline |
| Reaction Time | 24 hours |
| Yield | 82% |
| Physical State | Yellow oil |
| ¹H NMR (250 MHz, CDCl₃) δ | 8.91 (dd, J=4.2, 1.7, 1H), 8.56 (dd, J=8.5, 1.5, 1H), 8.01 (d, J=8.5, 1H), 7.74 (t, J=8.0, 1H), 7.42 (dd, J=8.5, 4.2, 1H), 6.98 (d, J=7.6, 1H), 4.41 (t, J=5.7, 2H), 3.99 (t, J=5.7, 2H) |
Table 1: Synthetic and Spectroscopic Data for this compound.
The primary research focus for this compound is its application as a building block. The reactive 2-chloroethyl group allows for the straightforward introduction of various nucleophiles, such as amines, thiols, or alkoxides. This enables the construction of more elaborate side chains at the 5-position of the quinoline ring, leading to the generation of novel derivatives with potentially interesting biological or material properties. This utility positions this compound as a valuable tool for chemists engaged in discovery research, particularly in the fields of medicinal chemistry and materials science.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H10ClNO |
|---|---|
Molecular Weight |
207.65 g/mol |
IUPAC Name |
5-(2-chloroethoxy)quinoline |
InChI |
InChI=1S/C11H10ClNO/c12-6-8-14-11-5-1-4-10-9(11)3-2-7-13-10/h1-5,7H,6,8H2 |
InChI Key |
GAHDHRMFYOJABT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)OCCCl |
Origin of Product |
United States |
Synthetic Methodologies for 5 2 Chloroethoxy Quinoline and Analogues
Historical Context of Quinoline (B57606) Synthesis Relevant to Ether Derivatives
The synthesis of the quinoline scaffold is a cornerstone of heterocyclic chemistry, with many foundational methods developed in the late 19th century still bearing relevance today. These classical reactions first established the means to construct the core quinoline ring, which could then be functionalized to introduce substituents such as ether linkages.
The construction of the quinoline ring system has historically been achieved through several named reactions, which typically involve the cyclization of substituted anilines. These methods provide the fundamental framework upon which derivatives are built.
Skraup Synthesis : This is one of the oldest and most well-known methods, involving the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.orgpharmaguideline.com The reaction proceeds by the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, and subsequent cyclization and oxidation to form the quinoline ring. pharmaguideline.com
Doebner-von Miller Reaction : A variation of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of an acid catalyst. wikipedia.orgfly-chem.com
Friedländer Synthesis : This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde), typically under acid or base catalysis. organicreactions.orgnih.gov It is a versatile method for producing substituted quinolines. pharmaguideline.com
Combes Synthesis : In this acid-catalyzed reaction, an aniline is condensed with a β-diketone. iipseries.orgfly-chem.com The resulting enamine intermediate undergoes cyclization to form a 2,4-disubstituted quinoline. iipseries.org
Conrad-Limpach Synthesis : This reaction involves the condensation of anilines with β-ketoesters. Depending on the reaction temperature, it can yield either 4-quinolones (at lower temperatures) or 2-quinolones (at higher temperatures). pharmaguideline.comwikipedia.org
These classical methods, discovered within a 14-year span in the late 1800s, were driven by interests in coal tar chemistry and the development of dyes. organicreactions.org
Table 1: Overview of Classical Quinoline Synthesis Reactions
| Reaction Name | Reactants | Key Features |
|---|---|---|
| Skraup Synthesis | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent | Forms the basic quinoline scaffold. pharmaguideline.com |
| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl Compound | A versatile variant of the Skraup reaction. wikipedia.org |
| Friedländer Synthesis | 2-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl | Produces substituted quinolines under acid or base catalysis. organicreactions.org |
| Combes Synthesis | Aniline, β-Diketone | Yields 2,4-disubstituted quinolines via an enamine intermediate. iipseries.org |
Once the quinoline scaffold is formed, the introduction of an ether group typically requires a precursor with a hydroxyl substituent. The Williamson ether synthesis has been the traditional and most straightforward method for this transformation. This involves the deprotonation of a hydroxyquinoline (a quinolinol) with a base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.
For the synthesis of quinoline ethers, this process involves:
Formation of a Quinolinol : A hydroxyl group is introduced onto the quinoline ring, either by using a substituted aniline in a classical synthesis (e.g., aminophenol) or by subsequent functionalization of the quinoline core.
Deprotonation : The quinolinol is treated with a suitable base (e.g., sodium hydride, potassium carbonate) to form the more nucleophilic quinolinoxide anion.
Nucleophilic Substitution : The anion is reacted with an appropriate alkyl halide, such as 1-bromo-2-chloroethane, to form the desired ether linkage via an SN2 reaction.
Over time, advancements in this area have focused on improving reaction conditions, exploring a wider range of bases and solvents, and developing phase-transfer catalysis to enhance efficiency and yield.
Targeted Synthesis of 5-(2-Chloroethoxy)quinoline
The specific synthesis of this compound can be achieved through modern catalytic methods or by the functionalization of a pre-formed quinoline precursor.
A modern and powerful method for forming C-O bonds involves palladium-catalyzed cross-coupling reactions. This approach allows for the direct introduction of a chloroethoxy group onto an aromatic ring, including quinoline systems. A notable development is the use of a novel borate salt, sodium tetrakis-(2-chloroethoxy)-borate, as the chloroethoxylation agent. scispace.com
This methodology functionalizes aryl chlorides through a cross-coupling reaction. The process is significant because it is orthogonal to the simple nucleophilic substitution of the chloro group on the ethylene (B1197577) linker, meaning the chloroethoxy group can be installed without it reacting further under the catalytic conditions. scispace.com The reaction typically employs a palladium catalyst like Pd₂(dba)₃ with bulky, electron-rich phosphine ligands. This transformation has been successfully applied to 4-chloro-8-trifluoromethyl-quinoline, demonstrating its utility for complex heterocyclic systems. scispace.com The subsequent substitution of the terminal chloride with an amine can be performed in a one-pot procedure. scispace.com
Table 2: Representative Conditions for Palladium-Catalyzed Chloroethoxylation
| Component | Example | Purpose |
|---|---|---|
| Substrate | 4-Chloro-8-trifluoromethyl-quinoline | Heterocyclic halide to be functionalized. scispace.com |
| Reagent | Sodium tetrakis-(2-chloroethoxy)-borate | Source of the chloroethoxy group. scispace.com |
| Catalyst | Pd₂(dba)₃ | Palladium source for the catalytic cycle. scispace.com |
| Ligand | Bulky dialkyl-biphenyl phosphine | Stabilizes the catalyst and facilitates the reaction. scispace.com |
The most direct and conventional route to this compound is through the derivatization of Quinolin-5-ol. This monohydroxyquinoline serves as the key precursor for introducing the desired ether side chain. nih.gov The synthesis follows the principles of the Williamson ether synthesis.
The general steps are:
Reactant Selection : Quinolin-5-ol is the starting material. The alkylating agent is typically a dihalogenated ethane, such as 1-bromo-2-chloroethane or 1,2-dichloroethane. 1-bromo-2-chloroethane is often preferred as the bromine atom is a better leaving group than chlorine, allowing for more selective reaction at that position.
Reaction Conditions : The reaction is carried out in the presence of a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to deprotonate the hydroxyl group of quinolin-5-ol.
Solvent : A polar aprotic solvent, like dimethylformamide (DMF) or acetone, is commonly used to dissolve the reactants and facilitate the nucleophilic substitution.
Workup and Isolation : After the reaction is complete, the product is isolated through standard extraction and purification techniques, such as column chromatography.
This derivatization strategy is a reliable method for accessing this compound and its analogues, leveraging the availability of quinolin-5-ol and the robustness of the Williamson ether synthesis.
Modern and Advanced Synthetic Strategies for Quinoline Ether Derivatives
Contemporary research continues to produce more efficient, selective, and environmentally benign methods for synthesizing quinoline derivatives, including ethers.
Copper-Catalyzed Synthesis : Copper catalysis has emerged as a cost-effective and efficient alternative to palladium for certain C-O bond-forming reactions. Methods have been developed for the copper-catalyzed synthesis of quinoline-2-carboxylate derivatives, which can serve as precursors for further functionalization. organic-chemistry.org One-pot copper-catalyzed aerobic oxidative cyclization reactions provide another route to the quinoline core. nih.gov
Palladium-Driven Cascade Reactions : Advanced strategies can assemble the entire quinoline ether structure in a single cascade reaction from simpler starting materials. For instance, 2-alkoxyquinolines can be synthesized from N-(2-iodophenyl)-N-tosyl-1,3-butadiynamides and primary alcohols. mdpi.com This palladium-catalyzed cascade proceeds through multiple bond-forming events in one pot, offering high efficiency and atom economy. mdpi.com
Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times and improve yields for both the construction of the quinoline ring and its subsequent functionalization. actascientific.com Microwave energy provides rapid and uniform heating, often leading to cleaner reactions compared to conventional heating methods. actascientific.com
Nanocatalysis : The use of nanocatalysts is a growing area in green chemistry. Nanoparticle-based catalysts can offer high surface area and unique reactivity, leading to improved efficiency in quinoline synthesis. acs.org These catalysts can be more easily recovered and reused, aligning with the principles of sustainable chemistry. acs.org
Photocatalysis : Visible-light-mediated reactions represent a frontier in organic synthesis. These methods can enable the construction of quinoline rings under mild, room-temperature conditions, often using organic dyes as photocatalysts. organic-chemistry.org
These modern strategies reflect a continuous drive towards more sophisticated and sustainable chemical synthesis, providing powerful tools for the creation of complex quinoline ether derivatives.
Microwave-Assisted Synthesis for Quinoline-Based Hybrids
The synthesis of quinoline-hybrids, such as dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines bearing a quinoline pharmacophore, has been successfully achieved through microwave irradiation of a three-component mixture of formyl-quinoline derivatives, primary heterocyclic amines, and cyclic 1,3-diketones in a solvent like DMF. eurekaselect.comnih.gov This approach highlights the versatility of microwave chemistry in constructing complex fused heterocyclic systems.
| Starting Materials | Reaction Conditions | Product Type | Key Advantages |
| Formyl-quinoline derivatives, primary heterocyclic amines, cyclic 1,3-diketones | DMF, Microwave irradiation | Dihydropyrido[2,3-d]pyrimidines, Dihydro-1H-pyrazolo[3,4-b]pyridines | Rapid, efficient, catalyst-free, one-pot |
| Hydrazide-hydrazone derivatives | Ethanol, Microwave irradiation | Quinoline hydrazide-hydrazones | Fast reaction times (1-3 minutes) |
Multi-Step Approaches to Complex Quinoline Scaffolds with Ethers
While direct methods for the synthesis of this compound are not extensively documented, a multi-step approach commencing from 5-hydroxyquinoline is a plausible and chemically sound strategy. This method would likely involve a classical Williamson ether synthesis.
The proposed multi-step synthesis would proceed as follows:
Synthesis of 5-Hydroxyquinoline: This precursor can be synthesized through various established methods, such as the Skraup synthesis using 3-aminophenol, glycerol, sulfuric acid, and an oxidizing agent.
Etherification of 5-Hydroxyquinoline: The hydroxyl group of 5-hydroxyquinoline can then be alkylated using a suitable 2-chloroethoxy synthon, such as 1-bromo-2-chloroethane or 2-chloroethyl tosylate. The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, in an appropriate solvent like acetone or DMF. This nucleophilic substitution reaction results in the formation of the desired this compound.
This multi-step approach allows for the controlled introduction of the chloroethoxy side chain onto a pre-formed quinoline core, offering a reliable, albeit more time-consuming, route to the target molecule.
One-Pot Reaction Protocols for Quinoline Derivatives
One-pot reactions have gained significant traction in synthetic chemistry due to their efficiency, reduced waste generation, and operational simplicity. rsc.orgresearchgate.net For the synthesis of quinoline derivatives, several one-pot protocols have been developed, often employing multicomponent strategies. rsc.orgresearchgate.net These reactions allow for the construction of complex quinoline scaffolds from simple, readily available starting materials in a single synthetic operation.
For instance, a novel one-pot protocol for the synthesis of quinoline-appended quinazolinones has been developed from the reaction of 2-aminoacetophenone, 1,3-cyclohexanedione, and anthranilamide using p-toluenesulfonic acid as a reagent. scispace.com This demonstrates the power of one-pot reactions to form multiple rings simultaneously. Another example is the synthesis of quinoline-2-carboxylates from β-nitroacrylates and 2-aminobenzaldehydes using a solid base in acetonitrile. rsc.org
| Reaction Type | Starting Materials | Catalyst/Reagent | Product |
| Three-component | 2-aminoacetophenone, 1,3-cyclohexanedione, anthranilamide | p-Toluenesulfonic acid | Quinoline-appended quinazolinones |
| Two-component | β-nitroacrylates, 2-aminobenzaldehydes | BEMP (solid base) | Quinoline-2-carboxylates |
Synthetic Exploration of Related Chloroethoxy-Quinoline Systems
The synthetic methodologies applied to this compound can be extended to other related heterocyclic systems, showcasing the versatility of these chemical transformations.
Synthesis of 7-(2-Chloroethoxy)-4-methyl-1H-quinolones
The synthesis of 7-(2-chloroethoxy)-4-methyl-1H-quinolones can be envisioned through a multi-step sequence starting from resorcinol.
Pechmann Condensation: The synthesis of the precursor, 7-hydroxy-4-methylcoumarin, is a well-established reaction known as the Pechmann condensation. This involves the reaction of resorcinol with ethyl acetoacetate in the presence of a condensing agent, typically concentrated sulfuric acid. youtube.comyoutube.comresearchgate.netgoogle.com
Conversion to Quinolone: The resulting coumarin can then be converted to the corresponding 1-amino-4-methyl-7-ethyl-1H-quinolin-2-one by reaction with hydrazine hydrate. researchgate.net
Etherification: The final step involves the etherification of the 7-hydroxy group. Similar to the synthesis of this compound, this can be achieved by reacting the 7-hydroxy-4-methyl-1H-quinolone with an appropriate 2-chloroethoxy electrophile in the presence of a base.
This synthetic route demonstrates the modularity of these approaches, allowing for the construction of a variety of substituted quinolones.
Synthesis of 3-(2-(2-Chloroethoxy)ethyl)quinazolin-4(3H)-one Derivatives
The synthesis of 3-(2-(2-chloroethoxy)ethyl)quinazolin-4(3H)-one derivatives can be approached by first constructing the 3-(2-hydroxyethyl)quinazolin-4(3H)-one scaffold, followed by modification of the hydroxyl group.
A known method for the synthesis of a related precursor, 3-(2-hydroxyethyl)-2-(p-tolylamino)quinazolin-4(3H)-one, involves the reaction of 1-(4-methyl-phenyl)-3-(2-ethoxycarbonylphenyl) carbodiimide with 2-aminoethanol. nih.govresearchgate.net A more general approach for the N-alkylation of quinazolinones involves reacting the parent quinazolinone with an appropriate alkylating agent. mdpi.comresearchgate.net
For the target compound, a plausible route would be:
Synthesis of 3-(2-hydroxyethyl)quinazolin-4(3H)-one: This can be achieved by reacting quinazolin-4(3H)-one with 2-bromoethanol in the presence of a base.
Conversion of the Hydroxyl Group: The terminal hydroxyl group of the side chain can then be converted to a chloride. This transformation can be accomplished using standard chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
This two-step process allows for the specific introduction of the chloroethoxyethyl side chain at the N3 position of the quinazolinone ring.
Advanced Spectroscopic and Analytical Characterization of 5 2 Chloroethoxy Quinoline and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a primary method for elucidating the structure of organic molecules in solution. youtube.com By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 5-(2-Chloroethoxy)quinoline, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides a complete structural assignment.
The ¹H NMR spectrum provides information about the number, environment, and connectivity of protons in a molecule. In the case of this compound, the spectrum can be divided into two main regions: the aromatic region corresponding to the quinoline (B57606) ring system and the aliphatic region for the 2-chloroethoxy side chain.
The quinoline ring itself presents a complex set of signals in the aromatic region, typically between 7.0 and 9.0 ppm. uncw.educhemicalbook.com The exact chemical shifts are influenced by the electronic effect of the ether oxygen at the C-5 position. The protons H-2, H-3, and H-4 on the pyridine (B92270) ring, and H-6, H-7, and H-8 on the benzene (B151609) ring, will each produce a distinct signal. Spin-spin coupling between adjacent protons results in characteristic splitting patterns (doublets, triplets, or doublets of doublets) that help in assigning their relative positions.
The 2-chloroethoxy side chain is expected to show two distinct signals, both triplets, due to the coupling between the adjacent methylene (-CH₂-) groups. The methylene group attached to the ether oxygen (-O-CH₂-) is expected to be deshielded and appear at a lower field compared to the methylene group attached to the chlorine atom (-CH₂-Cl). chemicalbook.com
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.8 - 9.0 | dd | ~4.5, 1.5 |
| H-3 | 7.4 - 7.6 | dd | ~8.5, 4.5 |
| H-4 | 8.5 - 8.7 | dd | ~8.5, 1.5 |
| H-6 | 7.3 - 7.5 | d | ~8.0 |
| H-7 | 7.6 - 7.8 | t | ~8.0 |
| H-8 | 7.8 - 8.0 | d | ~8.0 |
| -O-CH ₂- | 4.3 - 4.5 | t | ~6.0 |
| -CH₂-Cl | 3.9 - 4.1 | t | ~6.0 |
The ¹³C NMR spectrum reveals the number of unique carbon environments in a molecule. For this compound, eleven distinct signals are expected: nine for the quinoline core and two for the aliphatic side chain. The carbons of the quinoline ring typically resonate in the range of 110-155 ppm. researchgate.netchemicalbook.com The C-5 carbon, being directly attached to the electronegative oxygen atom, will be significantly deshielded and appear at a lower field compared to other aromatic carbons. The chemical shifts of the aliphatic carbons are expected in the range of 40-70 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 152 |
| C-3 | 121 - 123 |
| C-4 | 133 - 135 |
| C-4a | 129 - 131 |
| C-5 | 154 - 156 |
| C-6 | 110 - 112 |
| C-7 | 129 - 131 |
| C-8 | 120 - 122 |
| C-8a | 148 - 150 |
| -O-C H₂- | 68 - 70 |
| -C H₂-Cl | 41 - 43 |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra by revealing correlations between nuclei. science.gov
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY would show correlations between H-2/H-3, H-3/H-4, H-6/H-7, and H-7/H-8, confirming the connectivity within the quinoline ring. A key correlation would also be observed between the two methylene groups of the chloroethoxy side chain. youtube.com
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons to their directly attached carbons, providing direct C-H bond correlations. researchgate.net This technique is instrumental in assigning the carbon signals based on the previously assigned proton signals. For example, the proton signal at ~4.4 ppm would correlate with the carbon signal at ~69 ppm, confirming the -O-CH₂- group.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons over two or three bonds. sdsu.edu This is particularly powerful for connecting different fragments of the molecule. Key HMBC correlations for confirming the structure of this compound would include a cross-peak between the protons of the -O-CH₂- group and the C-5 carbon of the quinoline ring, which definitively establishes the position of the ether linkage. Similarly, correlations from H-4 and H-6 to the C-5 carbon would provide further confirmation. youtube.com
Table 3: Key Expected 2D NMR Correlations for Structural Confirmation
| Experiment | Correlating Nuclei | Information Gained |
| COSY | H-3 ↔ H-4 | Confirms adjacency on the pyridine ring |
| COSY | H-6 ↔ H-7 ↔ H-8 | Confirms adjacency on the benzene ring |
| COSY | -O-CH ₂- ↔ -CH ₂-Cl | Confirms connectivity of the side chain |
| HSQC | All H ↔ directly bonded C | Assigns all protonated carbons |
| HMBC | -O-CH ₂- → C -5 | Confirms attachment point of the side chain |
| HMBC | H-4 → C -5, C -4a | Confirms quinoline ring assignments |
| HMBC | H-6 → C -5, C -8 | Confirms quinoline ring assignments |
Mass Spectrometry (MS) for Molecular Confirmation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. researchgate.net
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.govnih.gov This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, HRMS would be used to confirm the molecular formula C₁₁H₁₀ClNO. A key feature would be the observation of the isotopic pattern for chlorine. Due to the natural abundance of its isotopes (³⁵Cl and ³⁷Cl), molecules containing one chlorine atom exhibit two main peaks in the mass spectrum: the molecular ion peak (M⁺) and an (M+2)⁺ peak with an intensity ratio of approximately 3:1. wpmucdn.com
Table 4: HRMS Data for this compound
| Compound | Molecular Formula | Calculated Exact Mass [M+H]⁺ | Isotopic Peak [M+2+H]⁺ |
| This compound | C₁₁H₁₀ClNO | 208.0524 | 210.0494 |
In mass spectrometry, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can help to elucidate the structure of the molecule. chemguide.co.uklibretexts.org The fragmentation of this compound would likely proceed through several key pathways.
The bond between the ether oxygen and the quinoline ring is relatively strong, while the chloroethoxy side chain offers several points of cleavage. Common fragmentation pathways would include:
Alpha-cleavage: Loss of the chloroethyl radical (•CH₂CH₂Cl) to form a quinolin-5-oxy cation.
Cleavage of the C-Cl bond: Loss of a chlorine radical, followed by rearrangement.
Fragmentation of the side chain: Cleavage can occur between the two methylene groups.
Loss of the entire side chain: A significant peak corresponding to the quinolin-5-ol cation (m/z 145) could be expected from the cleavage of the C-O ether bond. researchgate.net
The stable quinoline ring system itself is less likely to fragment extensively under standard conditions. libretexts.org
Table 5: Plausible Mass Spectrometry Fragments for this compound
| m/z (Mass/Charge) | Plausible Fragment Ion | Description |
| 207/209 | [C₁₁H₁₀ClNO]⁺ | Molecular Ion (M⁺) |
| 172 | [C₁₁H₁₀NO]⁺ | Loss of Cl radical |
| 145 | [C₉H₇NO]⁺ | Loss of C₂H₄Cl radical |
| 144 | [C₉H₆NO]⁺ | Loss of C₂H₅Cl |
| 128 | [C₉H₆N]⁺ | Loss of ethoxy radical and HCl |
Vibrational Spectroscopy
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to the vibrations of different functional groups. For this compound, the IR spectrum is characterized by vibrations originating from the quinoline ring, the ether linkage, and the chloroalkyl side chain.
Quinoline Ring Vibrations:
C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3100–3000 cm⁻¹ region. mdpi.com
C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the aromatic quinoline system are observed in the 1630–1570 cm⁻¹ range. astrochem.org These bands are characteristic of the heterocyclic aromatic structure.
C-H In-Plane and Out-of-Plane Bending: The in-plane bending vibrations for the aromatic C-H bonds are found in the 1490–900 cm⁻¹ region. astrochem.org The C-H out-of-plane bending vibrations, which are sensitive to the substitution pattern on the ring, typically occur between 880 and 650 cm⁻¹. researchgate.net
Ether and Alkyl Chain Vibrations:
C-O Stretching: The ether linkage (Ar-O-CH₂) gives rise to characteristic asymmetric and symmetric C-O-C stretching vibrations. The asymmetric stretch is typically stronger and appears in the 1275–1200 cm⁻¹ range, while the symmetric stretch is found at lower wavenumbers. mdpi.com
CH₂ Vibrations: The methylene (CH₂) groups in the ethoxy chain exhibit symmetric and asymmetric stretching vibrations in the 2960–2850 cm⁻¹ range. mdpi.com
C-Cl Stretching: The vibration associated with the carbon-chlorine bond is typically observed in the 800–600 cm⁻¹ region. The exact position can be influenced by the conformation of the alkyl chain. iosrjournals.org
The analysis of these characteristic bands allows for the structural confirmation of this compound. Quantum chemical calculations, such as those using Density Functional Theory (DFT), are often employed to support the assignment of experimental vibrational frequencies to specific molecular motions. iosrjournals.orgnih.gov
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) for Analogues | Assignment |
| Aromatic C-H Stretching | 3100 - 3000 | Quinoline Ring |
| Aliphatic C-H Stretching | 2960 - 2850 | Ethoxy Chain (CH₂) |
| C=C and C=N Stretching | 1630 - 1570 | Quinoline Ring |
| Asymmetric C-O-C Stretching | 1275 - 1200 | Aryl-Alkyl Ether |
| C-H Out-of-Plane Bending | 880 - 650 | Quinoline Ring |
| C-Cl Stretching | 800 - 600 | Chloroalkyl Group |
FT-Raman Techniques for Complementary Vibrational Data
Fourier-Transform (FT) Raman spectroscopy is another form of vibrational spectroscopy that relies on the inelastic scattering of monochromatic light, typically from a laser. wikipedia.org It provides information that is complementary to IR spectroscopy because the selection rules are different. While IR absorption requires a change in the dipole moment during a vibration, Raman scattering requires a change in the polarizability. wikipedia.org
For molecules like this compound, FT-Raman spectroscopy is particularly useful for observing vibrations that are weak or absent in the IR spectrum.
Symmetric Vibrations: Vibrations that are symmetric in nature, such as the breathing modes of the aromatic quinoline ring, tend to produce strong signals in the Raman spectrum.
C=C and C≡C Bonds: Carbon-carbon double and triple bonds, which are highly polarizable, generally exhibit strong Raman scattering. wikipedia.org The C=C stretching vibrations of the quinoline core are therefore prominent in the Raman spectrum.
Complementary Information: In contrast, polar functional groups like C=O and O-H often produce strong IR bands but weaker Raman signals. mdpi.com The C-O and C-Cl bonds in this compound will have signals in both spectra, but their relative intensities can differ, aiding in a more complete vibrational analysis.
The use of an FT-Raman spectrometer with a near-infrared (NIR) laser, such as a 1064 nm Nd:YAG laser, is advantageous for colored samples as it significantly reduces or eliminates fluorescence, which can overwhelm the weaker Raman signal when using visible lasers. bruker.comusda.gov
| Vibrational Mode | IR Activity | Raman Activity | Reason for Complementarity |
| Quinoline Ring Breathing | Weak | Strong | Symmetric vibration, large change in polarizability. |
| Asymmetric C-O-C Stretch | Strong | Moderate | Vibration involves a significant change in dipole moment. |
| C=N Stretching | Strong | Strong | Both polar and polarizable bond. |
| C-Cl Stretching | Moderate | Moderate | Both dipole moment and polarizability change. |
| Aromatic C-H Bending | Strong | Weak | Involves significant dipole moment changes. |
Electronic Absorption Spectroscopy (UV-Vis)
Analysis of Electronic Transitions and Chromophoric Behavior
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. The quinoline ring system is the primary chromophore in this compound, responsible for its characteristic absorption profile.
The UV-Vis spectrum of quinoline and its derivatives is typically characterized by two or three main absorption bands originating from π→π* and n→π* electronic transitions. researchgate.netnih.gov
π→π Transitions:* These are high-intensity transitions involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. For quinoline analogues, these transitions typically result in strong absorption bands in the 200–350 nm range.
n→π Transitions:* This type of transition involves the excitation of an electron from a non-bonding orbital (the lone pair on the nitrogen atom) to a π* antibonding orbital. These transitions are generally of much lower intensity compared to π→π* transitions and can sometimes be obscured by the stronger bands. youtube.com
The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the quinoline ring, as well as the polarity of the solvent. The chloroethoxy group at the 5-position is expected to act as an auxochrome, potentially causing a bathochromic shift (shift to longer wavelengths) of the absorption maxima compared to unsubstituted quinoline due to the electron-donating effect of the ether oxygen.
Analysis of the degradation process of quinoline in aqueous solutions has shown that the UV-Vis absorption spectra are influenced by the pH of the solution, as the nitrogen atom in the pyridine ring can be protonated, altering the electronic structure and thus the absorption spectrum. nih.gov
| Transition Type | Typical λmax Range (nm) for Quinoline Analogues | Typical Molar Absorptivity (ε) | Description |
| π→π | 220 - 280 | High (>10,000) | Excitation within the benzene part of the ring. |
| π→π | 300 - 350 | Moderate to High (1,000-10,000) | Excitation involving the entire quinoline system. |
| n→π | >350 | Low (<1,000) | Excitation of a nitrogen lone-pair electron; often appears as a shoulder on a stronger π→π band. |
X-ray Diffraction (XRD) Analysis for Crystalline Structure
Single-Crystal X-ray Diffraction for Definitive Structural Assignment
Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This method provides definitive information on bond lengths, bond angles, torsion angles, and intermolecular interactions, confirming the absolute structure of a molecule.
For a compound like this compound, an SCXRD analysis would involve growing a suitable single crystal, which is then irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to solve and refine the crystal structure. escholarship.org
While the specific crystal structure for this compound is not available in the searched literature, analysis of related quinoline derivatives provides insight into the expected structural features. For example, the crystal structure of a quinoline dicarbamic acid derivative was determined to be in the monoclinic system with the P2₁/c space group. chemmethod.com Similarly, other substituted quinolines often crystallize in common space groups like P2₁/n or P-1. nih.gov
The analysis would precisely define the planarity of the quinoline ring and the conformation of the flexible 2-chloroethoxy side chain. Furthermore, it would reveal any significant intermolecular interactions that stabilize the crystal lattice, such as π-π stacking between quinoline rings or weaker C-H···O or C-H···Cl hydrogen bonds. These interactions are crucial in governing the packing of molecules in the solid state.
Below is a table of representative crystallographic data from a related substituted quinoline compound, illustrating the type of information obtained from an SCXRD study.
| Parameter | Example Value for a Substituted Quinoline Derivative |
| Chemical Formula | C₁₇H₁₄ClNO₅ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 (2) |
| b (Å) | 15.432 (3) |
| c (Å) | 10.543 (2) |
| α (°) | 90 |
| β (°) | 113.21 (3) |
| γ (°) | 90 |
| Volume (ų) | 1512.1 (5) |
| Z (molecules/unit cell) | 4 |
| R-factor | 0.052 |
| (Data adapted from the structure of Ethyl 5-chloro-9-ethoxy-2-oxo-2H-pyrano[2,3-g]quinoline-8-carboxylate for illustrative purposes) researchgate.net |
Computational Chemistry and in Silico Investigations of 5 2 Chloroethoxy Quinoline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) for a given molecular structure to determine its electronic distribution and energy levels.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.gov It is favored for its balance of accuracy and computational cost. DFT calculations can optimize the molecular geometry of 5-(2-Chloroethoxy)quinoline to its lowest energy state, providing precise information on bond lengths, bond angles, and dihedral angles.
Table 1: Illustrative DFT-Calculated Structural Parameters for a Quinoline (B57606) Derivative (Note: This data is for a representative chloroquinoline compound and is intended to illustrate the type of information generated by DFT calculations, as specific data for this compound is not available.)
| Parameter | Value (Calculated) | Reference Compound |
|---|---|---|
| C-Cl Bond Length | 1.74 Å | 2-chloroquinoline-3-carboxaldehyde nih.gov |
| C=O Bond Length | 1.21 Å | |
| C-N-C Bond Angle | 117.5° | |
| Dihedral Angle (Quinoline Ring) | ~0° (planar) |
Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilic or electron-donating capability. The LUMO is the orbital to which a molecule is most likely to accept electrons, reflecting its electrophilic or electron-accepting nature. youtube.com
The energy gap between the HOMO and LUMO (Egap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A large Egap suggests high stability and low reactivity, while a small Egap indicates that the molecule is more prone to chemical reactions. For quinoline derivatives, the distribution of HOMO and LUMO densities reveals which parts of the molecule are active in electron transfer processes. nih.govresearchgate.netnih.gov
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. mdpi.comdntb.gov.uaresearchgate.net It maps the electrostatic potential onto the electron density surface. chemrxiv.org Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. nih.govchemrxiv.org For a molecule like this compound, an MEP map would likely show negative potential around the nitrogen atom and the oxygen of the ethoxy group, identifying them as sites for potential interactions like hydrogen bonding.
Table 2: Illustrative Frontier Molecular Orbital Data for a Quinoline Derivative (Note: This data is for a representative chloroquinoline compound and is intended to illustrate the type of information generated by FMO analysis, as specific data for this compound is not available.)
| Parameter | Energy (eV) | Reference Compound |
|---|---|---|
| EHOMO | -6.85 eV | (E)-7-((2-chloroquinolin-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one rjptonline.org |
| ELUMO | -2.99 eV | |
| Energy Gap (ΔE) | 3.86 eV |
Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. dtic.mil Computational methods can predict the NLO properties of molecules by calculating their dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β₀). nih.gov Molecules with significant NLO properties often possess a donor-π-acceptor structure that facilitates intramolecular charge transfer. mdpi.com
For quinoline derivatives, DFT calculations have been employed to evaluate these NLO parameters. nih.govresearchgate.net A high value of first-order hyperpolarizability, in particular, suggests that a material may have strong NLO activity. The presence of electron-donating (like the ethoxy group) and electron-withdrawing groups on the quinoline scaffold can enhance these properties. Quantum chemical calculations can thus screen compounds like this compound for their potential use in NLO devices. mdpi.com
Table 3: Illustrative NLO Properties of a Quinoline Derivative (Note: The data is for a representative quinoline-chalcone compound and is intended to illustrate the type of information generated by NLO calculations, as specific data for this compound is not available.)
| Property | Calculated Value | Reference Compound |
|---|---|---|
| Dipole Moment (μ) | 5.12 Debye | Quinoline-1,3-benzodioxole chalcone (B49325) nih.gov |
| First Hyperpolarizability (β₀) | 39.2 x 10-30 esu |
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. ijprajournal.com This method is crucial in drug discovery for predicting the binding mode and affinity of a potential drug candidate to its biological target. derpharmachemica.comnih.gov
Molecular docking simulations place the ligand, such as this compound, into the binding site of a target protein. A scoring function is then used to estimate the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). A lower (more negative) binding energy generally indicates a more stable ligand-receptor complex and higher binding affinity.
Numerous studies have used this approach to evaluate quinoline derivatives against various biological targets, including enzymes and receptors involved in cancer, malaria, and viral infections. ijprajournal.comnih.govscielo.br For instance, docking studies on chloroquinoline analogs have identified promising binding interactions with enzymes like human topoisomerase IIα. These studies help in understanding how the molecule fits into the active site and which structural features are essential for binding.
Table 4: Illustrative Molecular Docking Results for a Chloroquinoline Derivative (Note: This data is for a representative chloroquinoline compound against a specific protein target and is intended to illustrate the type of information generated from docking studies, as specific data for this compound is not available.)
| Ligand | Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| N1-(7-Chloroquinolin-4-yl)-N2-(4-phenylthiazol-2-yl)ethane-1,2-diamine | BCR-ABL1 Tyrosine Kinase (3QRJ) | -8.9 | scielo.br |
| Cloxyquin (5-chloro-8-hydroxyquinoline) | Bovine Serum Albumin | -5.7 (-24 kJ/mol) | nih.gov |
| A chloro-bromo-substituted quinoline | HIV Reverse Transcriptase (4I2P) | -10.67 | nih.gov |
Beyond predicting binding affinity, docking simulations provide a detailed, three-dimensional view of the key intermolecular interactions that stabilize the ligand-receptor complex. These interactions are fundamental to molecular recognition. nih.gov
The primary types of interactions include:
Hydrogen Bonding: These occur between a hydrogen bond donor (like an N-H or O-H group) and an acceptor (like a nitrogen or oxygen atom). The quinoline nitrogen and the ether oxygen in this compound could act as hydrogen bond acceptors. nih.gov
Hydrophobic Interactions: These occur when nonpolar parts of the ligand and receptor associate to avoid contact with water. The aromatic quinoline ring is a prime candidate for such interactions. nih.gov
π-π Stacking: This involves attractive, noncovalent interactions between aromatic rings. The quinoline ring system can engage in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a protein's active site. nih.govrsc.org
Analysis of these interactions helps explain why a ligand binds with a certain affinity and can guide the rational design of more potent analogs by modifying the ligand's structure to enhance these favorable contacts. nih.gov
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations offer a dynamic view of molecular systems, allowing researchers to observe the physical movements of atoms and molecules over time. This technique is crucial for understanding the stability of ligand-receptor complexes and the conformational changes that occur upon binding.
Conformational Dynamics of Compound-Target Complexes
MD simulations are employed to investigate the stability and binding orientation of quinoline-based compounds within the active sites of biological targets. nih.gov For instance, simulations of quinoline analogues with targets like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) have been used to assess the stability of the compound-receptor complex over time, often for durations such as 50 nanoseconds. nih.gov
These simulations can identify key amino acid residues that are critical for binding and maintaining the dual activity of the inhibitor. nih.gov Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein-ligand complex helps in understanding the flexibility and stability of the system. Studies on similar heterocyclic compounds have shown that interactions like π-π stacking and hydrogen bonds are vital for stabilizing the ligand within the target's binding pocket. nih.gov For a compound like this compound, MD simulations would elucidate its conformational dynamics when bound to a specific target, revealing the stability of the complex and the key interactions governing its binding affinity.
Table 1: Key Parameters Analyzed in MD Simulations of Ligand-Target Complexes
| Parameter | Description | Significance |
|---|---|---|
| RMSD (Root-Mean-Square Deviation) | Measures the average distance between the atoms of the superimposed protein/ligand and a reference structure. | Indicates the stability of the complex over the simulation time. A stable RMSD suggests the system has reached equilibrium. |
| RMSF (Root-Mean-Square Fluctuation) | Measures the deviation of each particle (e.g., amino acid residue) from its average position. | Highlights flexible regions of the protein, often in loop regions or at the termini, and identifies residues that interact with the ligand. |
| Hydrogen Bonds | The number and duration of hydrogen bonds formed between the ligand and the receptor. | Crucial for specificity and binding affinity. Stable hydrogen bonds indicate a strong interaction. |
| Binding Free Energy | Calculated using methods like MM/PBSA or MM/GBSA to estimate the strength of the ligand-receptor interaction. | Predicts the binding affinity of the compound, helping to rank potential inhibitors. |
Investigation of Inhibitor Adsorption on Surfaces
Quinoline derivatives are recognized for their role as corrosion inhibitors, a function that relies on their ability to adsorb onto metal surfaces. electrochemsci.orgresearchgate.net Computational methods, including MD simulations, are used to model the adsorption process of these inhibitors on surfaces like iron (Fe) or mild steel in various environments. figshare.comnajah.edu
The inhibiting action is attributed to the adsorption of the organic molecules onto the metal/solution interface, a process influenced by the inhibitor's structure, the nature of the metal surface, and the aggressive medium. electrochemsci.org Quantum chemical studies and MD simulations help to understand the adsorption mechanism, which can involve both chemical (chemisorption) and physical (physisorption) interactions. figshare.com For this compound, the presence of nitrogen and oxygen atoms, along with the aromatic quinoline ring, provides active centers for adsorption onto a metal surface. electrochemsci.org MD simulations can predict the equilibrium adsorption configuration of the molecule on the surface, its binding energy, and the orientation of the molecule, thereby explaining its potential efficacy as a corrosion inhibitor. figshare.com Studies on similar molecules show that they often adsorb in a flat orientation, maximizing surface coverage. nih.gov
Structure-Activity Relationship (SAR) Modeling
Structure-Activity Relationship (SAR) modeling is a cornerstone of computational drug design, aiming to correlate the chemical structure of compounds with their biological activity.
Quantitative Structure-Activity Relationships (QSAR) for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For quinoline derivatives, 2D and 3D-QSAR models have been developed to predict their efficacy as anticancer, antimalarial, or antibacterial agents. researchgate.netjchemlett.commdpi.com
These models are built using a set of known active compounds (a training set) and are validated using an external set of compounds (a test set). mdpi.com The models rely on molecular descriptors, which are numerical values that encode different aspects of a molecule's physicochemical properties (e.g., topological, electronic, steric). nih.gov Statistical validation of the models is crucial, with parameters like the squared correlation coefficient (R²) and the cross-validated correlation coefficient (Q²) indicating the model's robustness and predictive power. jchemlett.comphyschemres.org For this compound, a QSAR model could be developed using a series of its analogues to predict their biological activity, guiding the synthesis of new derivatives with potentially enhanced potency. researchgate.net
In Silico ADME Prediction for Drug-Likeness Assessment
Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be evaluated. In silico tools provide a rapid and cost-effective way to predict these pharmacokinetic properties from a molecule's structure. nih.gov
For quinoline-based compounds, ADME predictions are used to assess properties like aqueous solubility (Log S), gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and interaction with key metabolic enzymes like cytochrome P450. mdpi.comsemanticscholar.org These predictions help to identify potential liabilities early in the drug discovery process. idaampublications.in For example, high GI absorption and good aqueous solubility are desirable for orally administered drugs. mdpi.com The assessment often includes checking for violations of empirical rules like Lipinski's Rule of Five, which helps to forecast a compound's potential for oral bioavailability. semanticscholar.orgidaampublications.in
Table 2: Predicted In Silico ADME Profile for this compound
| Property | Predicted Value/Classification | Significance |
|---|---|---|
| Molecular Weight | ~207.65 g/mol | Within the range for good oral bioavailability (<500 g/mol ). idaampublications.in |
| Log P (Lipophilicity) | Moderately lipophilic | Influences solubility, absorption, and membrane permeability. Values are typically favorable for bioavailability. nih.gov |
| Aqueous Solubility (Log S) | Predicted to be soluble to moderately soluble. | Crucial for absorption and distribution in the body. mdpi.com |
| GI Absorption | High | Indicates good potential for absorption from the gastrointestinal tract. mdpi.com |
| BBB Permeability | Predicted to be non-permeant. | Suggests a lower likelihood of causing central nervous system side effects. idaampublications.in |
| Cytochrome P450 (CYP) Inhibition | May show inhibitory potential against specific CYP isoforms (e.g., CYP1A2). | Predicts potential for drug-drug interactions. mdpi.com |
| P-glycoprotein (P-gp) Substrate | Predicted to be a non-substrate. | P-gp is an efflux pump; non-substrates are less likely to be actively removed from cells. mdpi.comsemanticscholar.org |
Investigation of Biological Activities and Mechanistic Pathways of Quinoline Ether Derivatives in Vitro Studies
Antimicrobial Research (In Vitro)
The quinoline (B57606) scaffold is a core component of many antimicrobial agents, and modifications to this structure, such as the addition of an ether group, can significantly influence its biological activity.
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains
While specific data on the antibacterial efficacy of 5-(2-Chloroethoxy)quinoline is not available, broader studies on quinoline derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance, various quinoline compounds have shown potent activity against multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE). nih.govnih.gov The mechanism often involves the inhibition of essential bacterial enzymes. The specific spectrum and potency of this compound against these bacterial types have yet to be reported.
Antifungal Properties and Spectrum of Activity
Quinoline derivatives have also been investigated for their antifungal properties. nih.govnih.govacs.org Studies on various substituted quinolines show that they can be effective against a range of pathogenic fungi. The structural features of these derivatives play a crucial role in their antifungal potency and spectrum of activity. However, specific studies detailing the antifungal properties and the spectrum of activity for this compound are not present in the current body of scientific literature.
Mechanistic Studies of Antimicrobial Action
The antimicrobial action of quinolone antibiotics, a closely related class, is well-documented to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair. This leads to the disruption of essential cellular processes and ultimately bacterial cell death. While it is plausible that quinoline ether derivatives may share similar mechanisms, specific mechanistic studies targeting bacterial LptA and Top IV proteins for this compound have not been published.
Anticancer and Antiproliferative Research (In Vitro)
The quinoline nucleus is a key pharmacophore in a number of anticancer drugs, and numerous derivatives have been synthesized and evaluated for their potential to inhibit cancer cell growth.
Cytotoxicity against Various Cancer Cell Lines
Numerous studies have demonstrated the cytotoxic effects of various quinoline derivatives against a wide array of human cancer cell lines, including A549 (lung), MCF-7 (breast), HeLa (cervical), HT29 (colon), C6 (glioma), MDA-MB-231 (breast), and SNB-19 (glioblastoma). The potency of these compounds is highly dependent on the specific substitutions on the quinoline ring. For example, certain 2,4,5-trisubstituted quinoline derivatives have shown significant antiproliferative activity. biointerfaceresearch.com However, specific cytotoxicity data for this compound against these, or any other cancer cell lines, is not available in the reviewed literature.
Modulation of Key Cellular Pathways
Quinoline derivatives exert their anticancer effects through various mechanisms. These include the inhibition of topoisomerases, which are critical for maintaining DNA topology during replication and transcription, and the inhibition of protein kinases like the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in cancer cells. Other mechanisms include the inhibition of histone deacetylases (HDACs) and targeting of NAD(P)H:quinone oxidoreductase 1 (NQO1). While these pathways are established targets for the broader quinoline class, there is no specific research available that details the modulation of these or any other key cellular pathways by this compound.
Investigation of Apoptotic Induction Mechanisms
Quinoline derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells through multiple mechanistic pathways. rsc.org Targeting apoptotic pathways is a key strategy in cancer therapy. rsc.org In vitro studies have demonstrated that these compounds can trigger both intrinsic and extrinsic apoptotic pathways.
A primary mechanism involves the activation of caspases, a family of protease enzymes essential for the execution of apoptosis. rsc.orgresearchgate.net Studies on various cancer cell lines, including breast cancer and leukemia, have shown that certain quinoline derivatives lead to the activation of initiator caspases, such as caspase-8 and caspase-9, as well as the executioner caspase, caspase-3. researchgate.netresearchgate.netmdpi.comtandfonline.com The activation of caspase-8 signifies the involvement of the extrinsic pathway, while caspase-9 activation points to the intrinsic, mitochondria-mediated pathway. researchgate.net
Furthermore, some quinoline derivatives influence the expression of proteins in the Bcl-2 family, which are crucial regulators of the intrinsic apoptotic pathway. nih.gov This includes the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, leading to a shift in the cellular balance that favors cell death. nih.gov The induction of apoptosis by certain quinoline compounds has also been linked to cell cycle arrest, particularly at the G2/M phase, preventing cancer cells from proliferating. researchgate.netresearchgate.net
Antiviral Research (In Vitro)
The quinoline scaffold is a foundational structure for numerous compounds exhibiting a wide spectrum of antiviral activities against both RNA and DNA viruses. researchgate.netdoi.org
SARS-CoV-2: Numerous quinoline derivatives have demonstrated pronounced inhibitory effects against SARS-CoV-2 in cell-based assays. nih.gov Some synthesized compounds have shown stronger anti-SARS-CoV-2 activity than reference drugs like chloroquine, with EC50 values as low as 1.5 µM in Vero 76 cells. nih.gov These derivatives are considered a promising class of candidates for further development as anti-COVID-19 therapeutics. researchgate.netnih.gov
Dengue Virus (DENV): Novel quinoline derivatives have shown dose-dependent inhibition of DENV serotype 2 in vitro. utsa.edunih.gov Certain compounds impair the accumulation of the viral envelope glycoprotein in infected cells, suggesting a mechanism that involves the early stages of viral infection. utsa.edunih.gov One particular quinoline derivative, BT24, was found to inhibit all four serotypes of DENV in infected Vero cells. nih.govresearchgate.net
HIV-1 and HIV-2: Quinoline-containing compounds have been identified as active agents against Human Immunodeficiency Virus Type 1 (HIV-1). nih.gov Their mechanism of action often involves targeting key viral enzymes. For instance, certain derivatives have been shown to inhibit HIV reverse transcriptase, a crucial enzyme for viral replication. nih.gov One compound, 7-isopropoxy-8-(naphthalen-1-yl)quinoline, was found to act in the early stages of viral replication by inhibiting the activity of RNase H and binding directly to HIV-1 reverse transcriptase. nih.gov
A significant target for the antiviral activity of quinoline derivatives against SARS-CoV-2 is the main protease (Mpro or 3CLpro). frontiersin.org This enzyme is essential for processing viral polyproteins, making it critical for viral maturation and infectivity. frontiersin.org In silico and in vitro studies have shown that various quinoline derivatives can bind to the active site of Mpro, inhibiting its function. nih.govresearchgate.net Docking studies reveal that these compounds form stable interactions with key amino acid residues in the enzyme's binding pocket, such as the Cys-His catalytic dyad (Cys145 and His41). nih.govresearchgate.net The inhibition of Mpro by these compounds presents a promising avenue for the development of orally available anti-SARS-CoV-2 drugs. nih.govfhnw.ch
Antimalarial Research (In Vitro)
The quinoline core is a hallmark of many antimalarial drugs, including quinine and chloroquine. nih.gov Synthetic quinoline derivatives continue to be a major focus of antimalarial drug discovery due to their potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. rsc.orgnih.gov
In vitro studies have demonstrated that newly synthesized quinoline derivatives exhibit moderate to strong antimalarial activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. rsc.orgnih.govsemanticscholar.org The 50% inhibitory concentration (IC50) values for some of these compounds have been reported in the low micromolar and even nanomolar range, indicating high potency. rsc.orgresearchgate.net For example, certain amino-quinoline derivatives have displayed IC50 values as low as 0.25 µM against the CQS Pf3D7 strain. rsc.org The mechanism of action for many of these compounds is believed to involve the disruption of heme detoxification within the parasite, a critical metabolic process. rsc.org
| Compound Type | Target Strain | IC50 Value | Reference |
|---|---|---|---|
| Amino-quinoline derivative (40a) | P. falciparum (3D7, CQS) | 0.25 µM | rsc.org |
| 4-morpholino-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one (40b) | P. falciparum (3D7) | 0.62 µg/mL | rsc.org |
| Various Synthesized Derivatives | P. falciparum | 0.014 - 5.87 µg/mL | rsc.org |
| 4,7-dichloroquinoline | P. falciparum (CQS) | 6.7 nM | researchgate.netresearchgate.net |
| 4,7-dichloroquinoline | P. falciparum (CQR) | 8.5 nM | researchgate.netresearchgate.net |
| 7-chloro-4-(1H-1,2,3-triazol-1-yl)quinoline (56) | P. falciparum (W2, CQR) | 1.4 µM | semanticscholar.org |
Investigation of Other Biologically Relevant Activities (In Vitro)
Beyond their applications in medicine, quinoline derivatives have gained attention in agriculture as potential pesticides. nih.govacs.orgnih.gov In recent years, there has been rapid development in the discovery of new agriculturally active molecules based on the quinoline scaffold, especially as fungicides. acs.orgnih.gov
In vitro evaluations have confirmed the antifungal activity of various quinoline derivatives against a range of phytopathogenic fungi. researchgate.netnih.govresearchgate.net For instance, novel quinoline thioether derivatives have shown significant inhibition rates against fungi like Sclerotinia sclerotiorum and Physalospora piricola. researchgate.netnih.gov One study identified a compound with EC50 values of 0.52 and 0.50 µg/mL against S. sclerotiorum and Botrytis cinerea, respectively, which was more potent than the commercial fungicide azoxystrobin. acs.org The mechanism of action for some of these fungicidal compounds involves disrupting the integrity of the fungal cell membrane and inducing intracellular oxidative damage. acs.org Chlorinated quinolines, in particular, have been noted for their activity against organisms like Fusarium oxysporum. researchgate.net
| Compound Type | Target Fungi | Activity/EC50 Value | Reference |
|---|---|---|---|
| Quinoline Thioether Derivative (3l) | Sclerotinia sclerotiorum, Physalospora piricola | >80% inhibition at 50 µg/mL | researchgate.netnih.gov |
| 2,8-bis(trifluoromethyl)-4-quinolinol derivative (Ac12) | Sclerotinia sclerotiorum | 0.52 µg/mL | acs.org |
| 2,8-bis(trifluoromethyl)-4-quinolinol derivative (Ac12) | Botrytis cinerea | 0.50 µg/mL | acs.org |
| 8-hydroxyquinaldine derivative (VIa6) | Valsa mali | 0.091 µmol/mL | acs.org |
Corrosion Inhibition Properties
Despite a thorough investigation, no specific studies detailing the corrosion inhibition properties of this compound were found in the available scientific literature. Consequently, there are no research findings, data tables, or detailed mechanistic pathways to report for this specific compound within the scope of corrosion inhibition.
It is important to note that while quinoline and its derivatives are a well-established class of corrosion inhibitors, the specific properties of this compound in this regard have not been documented in publicly accessible research. researchgate.netkfupm.edu.sa Therefore, information regarding its performance in protecting various metals in corrosive environments, such as acidic solutions, is not available.
Further experimental research would be necessary to determine the potential of this compound as a corrosion inhibitor and to elucidate its mechanism of action. Such studies would typically involve electrochemical techniques and weight loss measurements to quantify its inhibition efficiency.
Future Directions and Advanced Research Perspectives on 5 2 Chloroethoxy Quinoline and Analogues
Exploration of Novel and Greener Synthetic Pathways
Traditional methods for quinoline (B57606) synthesis often involve harsh conditions, toxic reagents, and low yields, prompting a shift towards more sustainable and efficient methodologies. researchgate.netresearchgate.net The development of greener synthetic pathways is crucial for the environmentally responsible production of 5-(2-Chloroethoxy)quinoline and its derivatives. acs.orgrsc.org Future research in this area will likely focus on several key strategies:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields. researchgate.nettandfonline.com Applying microwave irradiation to classical reactions like the Friedländer synthesis, using green solvents such as water or ethanol, could provide a rapid and efficient route to the quinoline core. researchgate.nettandfonline.com
Use of Eco-Friendly Catalysts: There is a growing interest in replacing hazardous catalysts with inexpensive, non-toxic, and reusable alternatives. tandfonline.com Catalysts like iron(III) chloride (FeCl₃·6H₂O) have proven effective for quinoline synthesis in water, offering high yields and mild reaction conditions. tandfonline.com Other promising options include magnetic nanoparticles (e.g., ZrO₂/Fe₃O₄-MNPs), which can be easily recovered and reused, and biocatalysts like malic acid. researchgate.nettandfonline.com
Alternative Solvents: Moving away from volatile organic solvents is a primary goal of green chemistry. Water is an ideal solvent due to its non-flammable, non-toxic, and inexpensive nature. tandfonline.com Other benign solvent systems, such as aqueous polyethylene (B3416737) glycol (PEG-400) and ionic liquids, have also been successfully employed in quinoline synthesis. tandfonline.com
These modern approaches offer significant advantages over conventional methods, as detailed in the comparative table below.
| Method | Catalyst | Solvent | Key Advantages |
| Microwave-Assisted | Ammonium Acetate | Water | Rapid reaction times (10-15 min), high yields (75-93%), economical. researchgate.net |
| Heterogeneous Catalysis | ZrO₂/Fe₃O₄-MNPs | Eco-friendly | Reusable catalyst, easy work-up, high product yields. researchgate.net |
| Homogeneous Catalysis | FeCl₃·6H₂O | Water | Inexpensive, non-toxic, mild conditions, short reaction times. tandfonline.com |
| Biocatalysis | Malic Acid | N/A | Biodegradable, readily available, follows green chemistry principles. tandfonline.com |
By exploring these avenues, future synthetic routes to this compound can become more efficient, cost-effective, and environmentally sustainable.
Advanced Computational Approaches for Rational Design and Lead Optimization
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of new molecules with improved potency and selectivity. researchgate.net For this compound, these approaches can guide the synthesis of analogues with enhanced biological activity.
3D-Quantitative Structure-Activity Relationship (3D-QSAR): This method is used to correlate the three-dimensional properties of molecules with their biological activity. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) can be employed to build predictive models based on a series of known quinoline analogues. nih.govmdpi.com These models generate contour maps that highlight regions where steric bulk or electrostatic charge modifications would likely improve activity, thus guiding the design of new derivatives. nih.gov
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a specific biological target, such as an enzyme or receptor. researchgate.net For analogues of this compound, docking studies can help elucidate binding modes and predict binding affinities, allowing researchers to prioritize the synthesis of compounds with the highest likelihood of success.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of a ligand-receptor complex over time in a simulated aqueous environment. nih.gov This can help assess the stability of the interactions predicted by molecular docking and refine the understanding of the binding mechanism.
These computational tools allow for the virtual screening of large compound libraries and the optimization of lead compounds before committing to costly and time-consuming chemical synthesis. researchgate.net
Development of Integrative In Vitro Biological Screening Platforms
To efficiently evaluate the biological potential of newly synthesized analogues of this compound, robust and integrated screening platforms are essential. Such platforms combine high-throughput methods with detailed biological assays to rapidly identify promising candidates.
High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds against a specific biological target or in a cellular assay. researchgate.net For quinoline derivatives, this could involve screening for activity against various cancer cell lines, microbial pathogens, or specific enzymes. benthamscience.comresearchgate.netnih.gov
Phenotypic Screening: This approach involves testing compounds in cell-based or whole-organism models to identify molecules that produce a desired biological effect, without prior knowledge of the specific molecular target. nih.gov Phenotypic screening of this compound analogues could uncover novel therapeutic applications.
Integration with Mass Spectrometry: Combining screening platforms with mass spectrometry can accelerate the process of identifying active compounds and even optimizing synthesis conditions in real-time using microdroplet reactions. frontiersin.orgnih.govresearchgate.net
An integrated platform would allow for a tiered screening process, starting with broad HTS to identify initial "hits," followed by more detailed secondary assays to confirm activity, assess selectivity, and elucidate the mechanism of action for the most promising compounds.
Deepening the Understanding of Structure-Activity Relationships for Targeted Design
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's chemical structure influences its biological activity. georgiasouthern.edunih.gov A systematic SAR exploration of this compound would be essential for targeted drug design. nih.gov
The SAR of quinoline derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. nih.govrsc.org For this compound, key areas for modification would include:
The Chloroethoxy Side Chain at Position 5: The length of the alkyl chain, the nature of the halogen (e.g., replacing chlorine with fluorine or bromine), or its replacement with other functional groups (e.g., ethers, amines, amides) could significantly impact potency, selectivity, and pharmacokinetic properties.
Substitutions at Other Positions: Introducing various substituents (e.g., methyl, methoxy, nitro, amino groups) at other positions on the quinoline ring (such as C-2, C-4, or C-7) could modulate electronic properties and steric interactions with a biological target. nih.govnih.govnih.gov
The table below outlines a hypothetical SAR study for analogues of this compound, illustrating how systematic modifications could be correlated with potential biological outcomes.
| Core Structure | Modification | Position | Rationale / Predicted Effect |
| This compound | Change Chain Length to -(OCH₂)₃Cl | 5 | Investigate impact of linker length on binding pocket fit. |
| This compound | Replace -Cl with -F | 5 | Alter electronegativity and potential for hydrogen bonding. |
| This compound | Replace -Cl with -OH | 5 | Introduce hydrogen bond donor/acceptor capabilities. |
| This compound | Add a Methyl (-CH₃) group | 2 | Explore steric effects in a potential hydrophobic pocket. |
| This compound | Add an Amino (-NH₂) group | 4 | Introduce a basic center to form salt bridges or hydrogen bonds. nih.gov |
| This compound | Add a Methoxy (-OCH₃) group | 7 | Increase electron density and potentially improve activity. rsc.org |
Systematic synthesis and biological evaluation of such analogues would build a comprehensive SAR map, guiding the rational design of next-generation compounds with optimized therapeutic properties. mdpi.comrsc.org
Potential as Molecular Probes and Tool Compounds in Chemical Biology Research
Beyond direct therapeutic applications, molecules like this compound can be developed into valuable tools for chemical biology research. nih.gov Such compounds, known as molecular probes, are used to study and visualize complex biological processes. crimsonpublishers.com
Fluorescent Probes: The quinoline ring system possesses intrinsic photophysical properties and is a common scaffold for fluorescent sensors. crimsonpublishers.com By conjugating this compound with other fluorophores or specific recognition units, it is possible to design probes for bio-imaging applications, such as detecting metal ions (e.g., Cd²⁺), reactive oxygen species, or specific organelles like lysosomes within living cells. crimsonpublishers.comrsc.orgnih.gov
Tool Compounds for Target Identification: The chloroethoxy group on this compound is a reactive alkylating agent. This functionality could be exploited to create covalent probes that irreversibly bind to their biological targets. By attaching a reporter tag (like biotin (B1667282) or a fluorescent dye) to the quinoline scaffold, these probes could be used in "pull-down" experiments to isolate and identify the specific proteins or enzymes with which the compound interacts, thereby elucidating its mechanism of action.
The development of this compound and its analogues as molecular probes would not only advance our understanding of fundamental biology but could also uncover new therapeutic targets. researchgate.net
Q & A
Q. What are the recommended safety protocols for handling 5-(2-Chloroethoxy)quinoline in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection (e.g., P95 respirators) if dust or aerosols are generated .
- Ventilation: Conduct experiments in a fume hood to minimize inhalation risks .
- Spill Management: Absorb spills with inert materials (e.g., sand or vermiculite) and dispose as hazardous waste. Decontaminate surfaces with ethanol .
- Storage: Keep containers tightly sealed in a cool, dry, and well-ventilated area away from heat sources .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
- Stepwise Functionalization: Introduce the chloroethoxy group via nucleophilic substitution of a hydroxyl precursor using 2-chloroethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Confirm purity via HPLC (>95%) .
- Yield Enhancement: Optimize reaction time (12–24 hours) and temperature (80–100°C) while monitoring progress with TLC .
Q. What analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- Structural Confirmation: Use -NMR and -NMR to verify substituent positions and chloroethoxy linkage .
- Purity Assessment: High-performance liquid chromatography (HPLC) with UV detection at 254 nm .
- Mass Spectrometry: ESI-MS or GC-MS to confirm molecular weight (CHClNO; theoretical MW: 223.65 g/mol) .
Advanced Research Questions
Q. How does the reactivity of the chloroethoxy group in this compound influence its participation in cross-coupling reactions?
Methodological Answer:
- Nucleophilic Substitution: The chloroethoxy group undergoes SN2 reactions with amines or thiols to form ethoxyamine or thioether derivatives. Use polar aprotic solvents (e.g., DMSO) and elevated temperatures (60–80°C) .
- Catalytic Coupling: Employ Pd-catalyzed Suzuki-Miyaura coupling with aryl boronic acids to replace the chlorine atom. Optimize catalyst loading (1–5 mol% Pd(PPh₃)₄) and base (Na₂CO₃) .
Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer:
- Standardized Assays: Replicate studies using uniform protocols (e.g., MIC assays for antimicrobial activity with fixed bacterial strains and growth media) .
- Structure-Activity Relationship (SAR) Analysis: Systematically modify substituents (e.g., replacing chloroethoxy with methoxy) and compare bioactivity trends .
- Computational Modeling: Use molecular docking to predict binding affinities against target proteins (e.g., kinase enzymes) and validate with in vitro assays .
Q. How can this compound be utilized as a ligand in coordination polymers, and what factors affect its metal-binding affinity?
Methodological Answer:
- Ligand Design: The quinoline nitrogen and oxygen from the chloroethoxy group act as donor sites. Coordinate with transition metals (e.g., Cu(II), Zn(II)) in ethanol/water mixtures .
- Solvent Effects: Higher polarity solvents enhance metal-ligand interaction. Use methanol or DMF for stable polymer formation .
- Structural Analysis: Characterize polymers via X-ray crystallography and TGA to assess thermal stability .
Q. What are the degradation pathways of this compound under varying pH and temperature conditions?
Methodological Answer:
- Hydrolytic Stability: Monitor degradation in buffered solutions (pH 2–12) at 25–60°C. Use LC-MS to identify breakdown products (e.g., quinoline-5-ol via hydrolysis) .
- Kinetic Studies: Calculate half-life () using first-order kinetics. Note accelerated degradation under alkaline conditions (pH >10) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
